2-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE
Overview
Description
2-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring system. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE involves multiple steps, typically starting with the formation of the thiazole ring. Common synthetic routes include the reaction of appropriate thioamides with α-haloketones under controlled conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Compared to other thiazole derivatives, 2-{[(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE stands out due to its unique structure and specific biological activities. Similar compounds include:
Indole derivatives: Known for their anticancer and antimicrobial properties.
Imidazole derivatives: Exhibiting a wide range of biological activities, including antibacterial and antifungal effects.
Benzofuran derivatives: Studied for their potential therapeutic applications.
Properties
IUPAC Name |
2-[(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)carbamoylamino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S3/c1-9-12(13(23)19-11-7-5-4-6-8-11)26-16(18-9)21-15(24)20-14-10(2)22(3)17(25)27-14/h4-8H,1-3H3,(H,19,23)(H2,18,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCKGCLJIPXJMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=C(N(C(=S)S2)C)C)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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